molecular formula C19H26N8 B6435757 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2548983-77-1

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6435757
CAS No.: 2548983-77-1
M. Wt: 366.5 g/mol
InChI Key: YVJZIRMNTSMGSW-UHFFFAOYSA-N
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Description

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine core, which is a fundamental structure in many biologically significant molecules, including DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyrimidine moieties. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and thiols under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8/c1-13-23-14(19(2,3)4)10-15(24-13)26-6-8-27(9-7-26)18-16-17(20-11-21-18)25(5)12-22-16/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJZIRMNTSMGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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